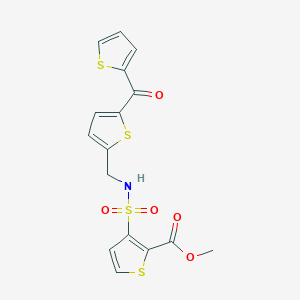

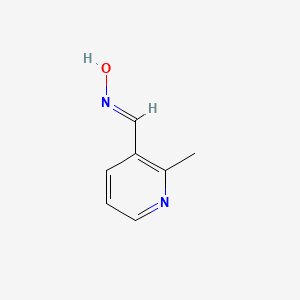

![molecular formula C20H17ClN4O2 B2485848 2-(4-氯苯甲基)-7-(3,4-二甲基苯基)-[1,2,4]三唑并[4,3-a]吡嗪-3,8(2H,7H)-二酮 CAS No. 2034341-69-8](/img/structure/B2485848.png)

2-(4-氯苯甲基)-7-(3,4-二甲基苯基)-[1,2,4]三唑并[4,3-a]吡嗪-3,8(2H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The [1,2,4]triazolo[4,3-a]pyridines are a class of compounds that consist of a pyridine ring fused with a 1,2,4-triazole ring . These compounds are known for their wide range of biological activities and are used as building blocks for drugs and pesticides .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines generally involves a one-pot synthesis at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This method is mild, efficient, and operationally simple . Another approach involves a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridines consists of a five-membered 1,2,4-triazole ring fused with a six-membered pyridine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]pyridines include the condensation of 2-hydrazinopyridine and substituted aromatic aldehydes , or the oxidative cyclization of α-keto acids and 2-hydrazinopyridines .科学研究应用

Synthesis of 1,2,4-triazolo[4,3-a]pyridines

This compound can be used in the synthesis of 1,2,4-triazolo[4,3-a]pyridines . A one-pot approach to substituted 1,2,4-triazolo[4,3-a]pyridines has been developed that is based on a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines . This transition-metal-free procedure was highly efficient and shows good economical and environmental advantages .

Pharmaceutical Chemistry

Functionalized 1,2,4-triazolo[4,3-a]pyridines have been investigated as human 11β-hydroxysteroid dehydrogenase-type 1 inhibitors . This suggests that the compound could have potential applications in the development of pharmaceuticals .

Pesticide Chemistry

1,2,4-triazolo[4,3-a]pyridines display versatile biological activities and possess attractive applications in the field of pesticide chemistry . This indicates that the compound could be used in the development of new pesticides .

Coordination Chemistry

1,2,4-triazolo[4,3-a]pyridines also have found wide applications in the fields of coordination chemistry . This suggests that the compound could be used in the synthesis of complex molecules .

Material Chemistry

1,2,4-triazolo[4,3-a]pyridines have applications in material chemistry . This indicates that the compound could be used in the development of new materials .

Synthesis of Bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines

The compound can be used in the synthesis of bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines . A two-step route to a wide range of new derivatives of 1,8-disubstituted bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines starting with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes has been proposed .

Optical Properties

The synthesized bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% . This suggests that the compound could have potential applications in the development of luminescent materials .

Semiconductor Properties

The synthesized bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V . This indicates that the compound could be used in the development of new semiconductors .

未来方向

属性

IUPAC Name |

2-[(4-chlorophenyl)methyl]-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O2/c1-13-3-8-17(11-14(13)2)23-9-10-24-18(19(23)26)22-25(20(24)27)12-15-4-6-16(21)7-5-15/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFWVQGXYMDNEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid](/img/structure/B2485766.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2485775.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2485777.png)

![3-butyl-9-(3-chloro-4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2485778.png)

![([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid](/img/structure/B2485780.png)

![4-cyano-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2485781.png)

![[1-[(3,4-Dichlorophenyl)methyl]indol-3-yl]methanol](/img/structure/B2485782.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2485783.png)